molecular formula C7H13NO2 B12856638 (2S,3S)-3-Isopropylazetidine-2-carboxylic acid

(2S,3S)-3-Isopropylazetidine-2-carboxylic acid

Cat. No.: B12856638
M. Wt: 143.18 g/mol
InChI Key: VCXMOGULLXHZRZ-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-Isopropylazetidine-2-carboxylic acid is a chiral amino acid derivative that has garnered attention in various fields of scientific research This compound is characterized by its unique azetidine ring structure, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-Isopropylazetidine-2-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.

Industrial Production Methods: Industrial production of this compound often employs flow microreactor systems for the direct introduction of functional groups . This approach is more efficient and sustainable compared to traditional batch processes, making it ideal for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (2S,3S)-3-Isopropylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azetidine derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S,3S)-3-Isopropylazetidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its unique structural properties and biological activity.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (2S,3S)-3-Isopropylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structural modifications. It is known to interact with various enzymes involved in metabolic pathways, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: (2S,3S)-3-Isopropylazetidine-2-carboxylic acid is unique due to its specific isopropyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(2S,3S)-3-propan-2-ylazetidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-4(2)5-3-8-6(5)7(9)10/h4-6,8H,3H2,1-2H3,(H,9,10)/t5-,6+/m1/s1

InChI Key

VCXMOGULLXHZRZ-RITPCOANSA-N

Isomeric SMILES

CC(C)[C@H]1CN[C@@H]1C(=O)O

Canonical SMILES

CC(C)C1CNC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.